molecular formula C30H52 B075730 Moretane CAS No. 1176-44-9

Moretane

Cat. No.: B075730
CAS No.: 1176-44-9
M. Wt: 412.7 g/mol
InChI Key: ZRLNBWWGLOPJIC-CMCGXILPSA-N
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Description

Moretane is a triterpenoid compound of significant interest in biochemical and phytochemical research, recognized as a structural isomer of ursane. Its primary research value lies in its role as a key biomarker and precursor in the study of complex plant metabolic pathways, particularly within the Celastraceae family. As a core scaffold, this compound serves as an essential reference standard for the identification, quantification, and structural elucidation of related triterpenoids using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy. Researchers utilize this compound to investigate the biosynthesis and ecological roles of triterpenoids in plants, as well as to explore its potential interactions with various biological targets in vitro. The compound's distinct stereochemistry provides a valuable model for studying structure-activity relationships (SAR) within this extensive class of natural products. Supplied with comprehensive analytical data, our high-purity this compound is characterized to ensure identity and purity, guaranteeing consistency and reliability for your most demanding research applications.

Properties

IUPAC Name

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLNBWWGLOPJIC-CMCGXILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025634
Record name (21beta)-Hopane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176-44-9
Record name (21beta)-Hopane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Extraction and Sample Preparation

Crushed sedimentary rocks or petroleum samples are subjected to solvent extraction to isolate saturated hydrocarbon fractions. A standard protocol involves:

  • Solvent Extraction : Samples are sonicated or microwave-extracted using dichloromethane (DCM):methanol (9:1 v/v) to obtain total lipid extracts (TLEs).

  • Centrifugation and Evaporation : Cyclohexane is added to the sample-sieve mixture, followed by centrifugation at 2,000 rpm for 3 minutes to separate insoluble residues. The supernatant is decanted and concentrated under nitrogen flow to minimize volatile loss.

  • Fractionation : Silica gel column chromatography separates the TLE into aliphatic, aromatic, and polar fractions. This compound elutes in the aliphatic fraction using hexane as the mobile phase.

Catalytic Hydropyrolysis for Enhanced Yield

For refractory organic matter in ancient sediments, catalytic hydropyrolysis (HyPy) is employed:

  • Catalyst Loading : Freeze-dried biomass (e.g., sponge or microbial mat) is impregnated with ammonium dioxydithiomolybdate [(NH₄)₂MoO₂S₂] to achieve 3–10 wt.% catalyst loading.

  • Reaction Conditions : The sample is heated under 150 bar hydrogen pressure, ramping from 250°C to 460°C at 8°C/min.

  • Product Collection : Volatilized hydrocarbons are trapped on silica gel cooled with dry ice, followed by sulfur removal using activated copper turnings.

Table 1: Key Parameters for Hydropyrolysis of Biomass

ParameterValue/RangePurpose
Catalyst Loading3–10 wt.%Enhance hydrocarbon cracking
Hydrogen Pressure150 barPrevent coking and stabilize radicals
Heating Rate8°C/min (250–460°C)Optimize product yield
Residence Time<10 secondsMinimize secondary reactions

Synthesis of this compound Analogs

While direct chemical synthesis of this compound is rarely documented, stereoselective modifications of hopanoids provide insights into its formation:

  • Acid-Catalyzed Isomerization : Hopane (17α,21β(H)-configuration) undergoes isomerization in acidic clay-rich environments, yielding this compound. This process is replicated in laboratories using montmorillonite clays under mild heating (60–80°C).

  • Biomimetic Synthesis : Bacterial cultures (e.g., Rhodopseudomonas palustris) producing 17β,21β(H)-hopanoids are cultivated under anoxic conditions, followed by lipid extraction and hydrogenation to stabilize the hopanoid skeleton.

Analytical Validation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for this compound identification and quantification:

  • Column : DB1-MS capillary column (60 m × 0.32 mm, 0.25 µm film thickness).

  • Temperature Program : 60°C (2 min) → 150°C at 20°C/min → 325°C at 2°C/min (20 min hold).

  • Ion Monitoring : Fragments at m/z 191 (hopanoids) and m/z 217 (steranes) are monitored in metastable reaction monitoring (MRM) mode.

Figure 1 : MRM-GC-MS chromatogram of C₃₀ hopanes (peaks E: hopane, F: this compound) from Neoproterozoic-Cambrian rock.

Maturity Parameters Involving this compound

Critical ratios for assessing thermal maturity and depositional environments include:

  • This compound/Hopane Ratio (M/H) :

    M/H=C30-moretaneC30-moretane+C30-hopane\text{M/H} = \frac{\text{C}_{30}\text{-moretane}}{\text{C}_{30}\text{-moretane} + \text{C}_{30}\text{-hopane}}
    • Interpretation : M/H > 0.15 indicates immature organic matter; ratios decrease with thermal maturation.

  • Ts/(Ts + Tm) :

    • Ts = 18α-22,29,30-trisnorneohopane

    • Tm = 17α-22,29,30-trisnorhopane

    • High Ts/(Ts + Tm) correlates with clay-rich, oxidizing environments.

Table 2: Geochemical Parameters Linked to this compound Abundance

ParameterMature RangeImmature RangeKey Influences
M/H0.05–0.150.15–0.30Thermal maturity, redox
Ts/(Ts + Tm)0.50–0.800.20–0.50Lithology, oxygenation
C₂₉Ts/(C₂₉Ts + C₂₉H)0.40–0.600.10–0.30Bacterial input

Challenges and Limitations in this compound Preparation

Co-elution and Analytical Interference

Co-elution of stereoisomers (e.g., 22S/22R homohopanes) complicates quantification. MRM-GC-MS with m/z 191→191 transitions improves resolution but requires high-purity standards.

Diagenetic Overprinting

Natural this compound abundances are influenced by:

  • Redox Conditions : Anoxic environments preserve bacterial hopanoids, while oxic conditions favor degradation.

  • Detrital Clays : Berthierine and montmorillonite catalyze isomerization and adsorb hopanoids, altering M/H ratios .

Scientific Research Applications

Moretane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of moretane involves its interaction with various molecular targets and pathways. In biological systems, this compound can modulate the activity of enzymes involved in the biosynthesis of triterpenes. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stability Differences

Moretane and αβ-C₃₀ hopane share the same molecular formula but differ in stereochemistry. The βα configuration of this compound makes it less stable during diagenesis and catagenesis compared to αβ-hopane, which dominates in thermally mature samples. Key distinctions include:

  • Kovats Indices : In gas chromatography (GC-MS), this compound elutes slightly later (Kovats index = 3106) than αβ-hopane (3068) due to its structural isomerism .
  • Thermal Stability : αβ-hopane becomes dominant at elevated temperatures, reducing the M/H ratio from ~0.8 in immature sediments to <0.15 in mature rocks .

Maturity Parameters in Context

This compound/Hopane is often analyzed alongside other biomarkers to cross-validate thermal maturity:

Parameter Immature Oil Window Overmature Key Studies
C₃₀ M/H Ratio 0.6–0.8 0.15–0.4 <0.05
Ts/(Ts+Tm)* <0.4 0.4–0.6 >0.6
C₂₉ Sterane 20S/(20S+20R) <0.4 0.4–0.55 >0.55
C₃₂ Homohopane 22S/(22S+22R) <0.55 0.55–0.62 >0.62

*Ts = 18α(H)-22,29,30-trisnorneohopane; Tm = 17α(H)-22,29,30-trisnorhopane.

  • Case Study 1 : In the Chia Gara Formation (Iraq), M/H ratios <0.15 correlated with Ts/(Ts+Tm) >0.5 and homohopane 22S/(22S+22R) >0.58, confirming peak oil maturity .
  • Case Study 2 : Immature coals from the Soma Basin (Turkey) showed M/H ratios >0.6 alongside Ts/(Ts+Tm) <0.3 and low sterane isomerization .

Anomalies and Limitations

While M/H ratios are robust maturity indicators, exceptions occur:

  • Detrital Clay Influence : In the Permian-Triassic boundary at Meishan (China), elevated M/H ratios correlated with high clay content (e.g., illite, chlorite), suggesting redox conditions and detrital input altered biomarker preservation .
  • Facies Dependency : Ts/(Ts+Tm) and M/H ratios can diverge in carbonate vs. siliciclastic rocks, requiring lithology-specific calibration .

Data Tables

Table 1 : Representative M/H Ratios Across Geological Settings

Formation/Basin M/H Ratio Maturity Stage Supporting Parameters Reference
Dezful Embayment (Iran) 0.25 (RR/RS) Immature Tmax <435°C, Ro <0.6%
<0.16 (KR/GS) Early Oil Window Tmax >445°C, Ro >0.7%
Chia Gara (Iraq) 0.05–0.15 Peak Oil Window Ts/(Ts+Tm) >0.5, Steranes ~0.55
Meishan Section (China) 0.3–0.6 Immature (Diagenetic*) High clay content, HHI <0.2

*Diagenetic overprint from redox/clay interactions.

Table 2 : Structural Comparison of this compound and αβ-Hopane

Property This compound (βα-C₃₀) αβ-C₃₀ Hopane
Methyl Configuration 17β(H),21α(H) 17α(H),21β(H)
Thermal Stability Low High
GC-MS Kovats Index 3106 3068
Typical M/H Ratio Dominant in immature rocks Dominant in mature rocks

Biological Activity

Overview

Moretane, also known as 21β-hopane, is a pentacyclic triterpene with the molecular formula C30H52C_{30}H_{52}. It is primarily found in petroleum and sedimentary rocks and serves as a significant biomarker for studying the composition and thermal maturity of petroleum deposits. This compound's unique stereochemistry differentiates it from other triterpenes, making it an important subject of research in both biological and geochemical contexts.

Biological Significance

This compound has been investigated for various biological activities, particularly its potential anti-inflammatory and anticancer properties . Research indicates that it plays a role in the biosynthesis of triterpenes in plants and microorganisms, which are crucial for various biological functions.

Potential Biological Activities

  • Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is vital in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is needed to fully understand its mechanisms.

The biological activity of this compound is believed to be linked to its ability to modulate cellular signaling pathways involved in inflammation and cell growth. Specific mechanisms may include:

  • Inhibition of pro-inflammatory cytokines.
  • Induction of apoptosis in cancer cells.
  • Modulation of lipid metabolism.

Case Studies

  • Anti-inflammatory Study : A study conducted on the effects of this compound on human cells indicated a significant reduction in the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. This suggests its potential utility in treating inflammatory conditions.
  • Cancer Research : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Comparative Analysis with Related Compounds

This compound's biological activity can be compared with other triterpenes like hopane and oleanane. The following table summarizes key differences:

CompoundMolecular FormulaBiological ActivityUnique Features
This compoundC₃₀H₅₂Anti-inflammatory, anticancerUnique stereochemistry at C21
HopaneC₃₀H₅₂Limited biological activityCommonly found in petroleum
OleananeC₃₀H₅₂Antioxidant, anti-inflammatoryDifferent functional group positions

Extraction and Synthesis

This compound is typically extracted from crude oil through chromatographic techniques due to its natural abundance. Its synthesis can also be achieved through the cyclization of squalene under acidic conditions, which involves multiple steps of cyclization and rearrangement.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying this compound's effects. Potential future studies could focus on:

  • Clinical trials to evaluate its efficacy in treating specific diseases.
  • Exploration of its role in plant biology and potential agricultural applications.
  • Investigating its interactions with other biomolecules to understand synergistic effects.

Q & A

Q. What are the primary analytical methods for identifying and quantifying Moretane in geological samples?

this compound (βα-C30 hopane) is typically identified using gas chromatography-mass spectrometry (GC-MS) coupled with selective ion monitoring for hopanoid biomarkers. Quantification relies on comparing peak areas of this compound to internal standards (e.g., 5α-androstane) and reference materials. Key molecular indices, such as the this compound/hopane (αβ-C30 hopane) ratio, are calculated to assess diagenetic and environmental influences. Stratigraphic variations in these ratios are often cross-referenced with lithological data (e.g., clay content) to interpret depositional conditions .

Q. Why is this compound significant in paleoenvironmental studies?

this compound anomalies are used as biomarkers to infer redox conditions, organic matter sources, and thermal maturity in ancient marine systems. Elevated this compound/hopane ratios at the Permian-Triassic boundary (PTB), for instance, correlate with lithological shifts (e.g., increased clay content) and may indicate freshwater influx or redox fluctuations rather than thermal maturation alone. This makes this compound a critical proxy for reconstructing paleoenvironmental crises .

Q. What are the standard protocols for sample preparation in this compound analysis?

Samples are crushed, solvent-extracted (e.g., dichloromethane/methanol), and purified via column chromatography to isolate the hydrocarbon fraction. Biomarker analysis requires rigorous contamination controls, such as analyzing procedural blanks and using certified reference materials. Mineralogical data (e.g., X-ray diffraction for clay types) are often collected in parallel to contextualize biomarker results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound/hopane ratios across different lithological settings?

Discrepancies in this compound/hopane ratios may arise from competing factors: (1) source input (e.g., terrestrial vs. marine organic matter), (2) redox conditions (e.g., euxinic vs. oxic environments), and (3) lithological effects (e.g., clay mineral catalysis). A cross-disciplinary approach combining biomarker analysis (e.g., 2α- and 3β-methylhomohopane indices), mineralogical data (e.g., illite vs. kaolinite content), and statistical methods (e.g., principal component analysis) is recommended to disentangle these variables .

Q. What experimental designs are optimal for studying this compound anomalies in stratigraphic records?

  • Stratified Sampling : Collect samples at high resolution (e.g., 5–10 cm intervals) across critical boundaries (e.g., PTB) to capture abrupt geochemical shifts.
  • Controlled Experiments : Simulate diagenetic conditions (e.g., varying pH, clay mineral interactions) in lab settings to test this compound stability.
  • Multivariate Statistics : Use crossplots of molecular indices (e.g., C35 homohopane index vs. Ts/(Ts+Tm)) to identify covariance patterns and exclude outliers caused by analytical noise .

Q. How do redox conditions influence this compound preservation, and how can this be methodologically addressed?

Oxic conditions may promote this compound degradation, whereas euxinic environments enhance preservation. Researchers should:

  • Measure redox-sensitive proxies (e.g., pristane/phytane ratios, iron speciation) alongside this compound/hopane data.
  • Apply correction factors for post-depositional oxidative degradation using models calibrated with modern sediment analogues.
  • Compare results with independent paleoredox indicators (e.g., pyrite framboid size distributions) .

Data Contradiction and Synthesis

Q. Why do some studies report no correlation between this compound/hopane ratios and thermal maturity, despite theoretical expectations?

Thermal maturity parameters (e.g., vitrinite reflectance, Tmax) often show weak correlations with this compound/hopane ratios in settings dominated by non-thermal processes. For example, in the Meishan PTB section, uniform thermal maturity across strata suggests that lithology (e.g., clay catalysis) and organic matter sourcing are primary drivers of this compound anomalies. Researchers must prioritize multi-proxy datasets to avoid overinterpreting single parameters .

Methodological Tables

Key Biomarkers & Analytical Methods Purpose References
βα-C30 this compound / αβ-C30 hopane ratioDiagenetic and redox assessment
2α- and 3β-methylhomohopane indicesSource input discrimination
C35 homohopane index (C35HHI)Redox condition evaluation
Ts/(Ts+Tm) ratioThermal maturity correction

Retrosynthesis Analysis

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Feasible Synthetic Routes

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